molecular formula C18H23ClN6O2S B10985240 4-(3-chlorophenyl)-N-(2-oxo-2-{[(2Z)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]amino}ethyl)piperazine-1-carboxamide

4-(3-chlorophenyl)-N-(2-oxo-2-{[(2Z)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]amino}ethyl)piperazine-1-carboxamide

Cat. No.: B10985240
M. Wt: 422.9 g/mol
InChI Key: FCGNNXRETFQRBP-UHFFFAOYSA-N
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Description

This compound features a piperazine core substituted with a 3-chlorophenyl group and a carboxamide side chain. The structural complexity suggests applications in targeting enzymes or receptors where heterocyclic moieties play critical roles, such as kinase inhibition or antimicrobial activity .

Properties

Molecular Formula

C18H23ClN6O2S

Molecular Weight

422.9 g/mol

IUPAC Name

4-(3-chlorophenyl)-N-[2-oxo-2-[(5-propan-2-yl-1,3,4-thiadiazol-2-yl)amino]ethyl]piperazine-1-carboxamide

InChI

InChI=1S/C18H23ClN6O2S/c1-12(2)16-22-23-17(28-16)21-15(26)11-20-18(27)25-8-6-24(7-9-25)14-5-3-4-13(19)10-14/h3-5,10,12H,6-9,11H2,1-2H3,(H,20,27)(H,21,23,26)

InChI Key

FCGNNXRETFQRBP-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NN=C(S1)NC(=O)CNC(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-chlorophenyl)-N-(2-oxo-2-{[(2Z)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]amino}ethyl)piperazine-1-carboxamide involves multiple steps, starting with the preparation of the piperazine ring and the thiadiazole moiety. The reaction conditions typically include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper. The final step involves coupling the chlorophenyl group with the piperazine-thiadiazole intermediate under controlled temperature and pressure conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process would be optimized for yield and purity, with stringent quality control measures to ensure consistency in the final product.

Chemical Reactions Analysis

Functional Group Reactivity

The compound’s reactivity arises from three key regions:

  • Thiadiazole Ring : A heterocyclic core with conjugated π-electrons and sulfur/nitrogen atoms, enabling electrophilic substitution and redox reactions.

  • Piperazine Moiety : Secondary amines capable of protonation, alkylation, or acylation.

  • Carboxamide Group : Susceptible to hydrolysis under acidic/basic conditions or nucleophilic attack.

Functional GroupReactivity TypeExample Reactions
ThiadiazoleElectrophilic substitutionBromination, nitration
PiperazineNucleophilic substitutionAlkylation with methyl iodide
CarboxamideHydrolysisAcid-catalyzed cleavage to carboxylic acid

Hydrolysis of the Carboxamide

The carboxamide group undergoes hydrolysis in acidic or basic media, yielding a carboxylic acid and amine derivatives. For example:

C₁₈H₂₃ClN₆O₂S+H₂OH⁺ or OH⁻C₁₇H₂₁ClN₅O₃S+NH₃\text{C₁₈H₂₃ClN₆O₂S} + \text{H₂O} \xrightarrow{\text{H⁺ or OH⁻}} \text{C₁₇H₂₁ClN₅O₃S} + \text{NH₃}

  • Conditions : Reflux with 6M HCl or NaOH at 80–100°C .

  • Applications : Modifies solubility for pharmacological optimization.

Alkylation of Piperazine Nitrogen

The piperazine nitrogen atoms react with alkyl halides (e.g., methyl iodide) to form quaternary ammonium salts:

C₁₈H₂₃ClN₆O₂S+CH₃IC₁₉H₂₆ClIN₆O₂S\text{C₁₈H₂₃ClN₆O₂S} + \text{CH₃I} \rightarrow \text{C₁₉H₂₆ClIN₆O₂S}

  • Conditions : Anhydrous DMF, 0–5°C, 12-hour reaction.

  • Outcome : Enhances lipophilicity for blood-brain barrier penetration.

Electrophilic Substitution on Thiadiazole

The thiadiazole ring undergoes bromination or nitration at the 4-position due to electron-deficient sulfur:

C₁₈H₂₃ClN₆O₂S+Br₂FeBr₃C₁₈H₂₂BrClN₆O₂S+HBr\text{C₁₈H₂₃ClN₆O₂S} + \text{Br₂} \xrightarrow{\text{FeBr₃}} \text{C₁₈H₂₂BrClN₆O₂S} + \text{HBr}

  • Conditions : Bromine in dichloromethane with FeBr₃ catalyst .

  • Yield : ~60–70% (reported for analogous thiadiazoles) .

Redox Reactions

The thiadiazole sulfur participates in oxidation/reduction:

  • Oxidation : Forms sulfoxide derivatives using H₂O₂ in acetic acid .

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) cleaves the thiadiazole ring to a dithiolane intermediate.

Reaction TypeReagentsProduct
OxidationH₂O₂/AcOHSulfoxide derivative
ReductionH₂/Pd-CDithiolane intermediate

Synthetic Modifications

The compound serves as a precursor for derivatives via:

  • Acylation : Reacting piperazine with acetyl chloride to install ester groups.

  • Diazotization : Converting primary amines to diazonium salts for coupling reactions (reported in analogous compounds) .

Stability Under Various Conditions

ConditionStabilityDegradation Pathway
Acidic (pH < 3)LowCarboxamide hydrolysis
Basic (pH > 10)ModeratePartial thiadiazole ring opening
UV LightPoorRadical-mediated decomposition

Scientific Research Applications

4-(3-chlorophenyl)-N-(2-oxo-2-{[(2Z)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]amino}ethyl)piperazine-1-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes and protein interactions.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory, antimicrobial, or anticancer activities.

    Industry: Utilized in the development of new materials, such as polymers or coatings, with specific properties.

Mechanism of Action

The mechanism of action of 4-(3-chlorophenyl)-N-(2-oxo-2-{[(2Z)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]amino}ethyl)piperazine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. For example, it may bind to a particular enzyme’s active site, blocking its activity and altering metabolic processes.

Comparison with Similar Compounds

Structural Analogues in the Piperazine-1-Carboxamide Family

The following table summarizes key analogues and their properties:

Compound Name / ID Substituents Biological Activity Melting Point (°C) Key Findings
Target Compound 3-chlorophenyl, thiadiazole (propan-2-yl) Under investigation N/A Structural uniqueness may enhance binding to thiadiazole-sensitive targets
A5 () 3-chlorophenyl, quinazolinone Not specified 193.3–195.2 Similar piperazine-carboxamide backbone but lacks thiadiazole
DGG200064 () Thieno[2,3-b]pyrazine Induces G2/M cell cycle arrest in HCT116 cells N/A Mechanistic divergence (cell cycle arrest vs. apoptosis)
4-Methyl-N-(p-tolyl)piperazine-1-carboxamide () 4-methyl, p-tolyl Antiproliferative (MCF7, HCT116) N/A Enhanced cell cycle arrest via methyl and tolyl groups
CPIPC () Chloropyridinyl, indazole TRPV1 agonist (partial) N/A Heterocyclic diversity impacts receptor selectivity
A13–A18 () Trifluoromethyl/methoxy substituents on phenyl Not specified 184.9–201.2 Electron-withdrawing groups alter solubility and stability

Key Structural and Functional Differences

Core Modifications: The target compound’s thiadiazole-propan-2-yl moiety distinguishes it from quinazolinone (A5) or thienopyrazine (DGG200064) derivatives. This likely affects π-π stacking and hydrophobic interactions . Compounds with trifluoromethyl/methoxy groups (A13–A18) exhibit higher melting points (up to 201.2 °C) compared to chlorophenyl analogues (~195 °C), suggesting improved crystallinity .

Biological Activity: DGG200064’s G2/M arrest mechanism contrasts with apoptosis-inducing agents, highlighting how heterocyclic appendages (e.g., thienopyrazine vs. thiadiazole) dictate cellular responses . 4-Methyl-N-(p-tolyl)piperazine-1-carboxamide shows enhanced antiproliferative activity, possibly due to the methyl group’s metabolic stability and tolyl’s hydrophobic interactions .

Synthetic Feasibility :

  • Mild reaction conditions (e.g., for 4-methyl-N-(p-tolyl)piperazine-1-carboxamide) yield high-purity products, whereas thiadiazole-containing compounds may require specialized protocols .

Implications of Structural Similarity on Bioactivity

  • indicates a 20% probability that structurally similar compounds (Tanimoto coefficient >0.85) share gene expression profiles. Minor changes (e.g., substituent position on phenyl rings) can drastically alter bioactivity .
  • For example, A5 (3-chlorophenyl) vs. A4 (2-chlorophenyl) in show differing yields (47.7% vs. 45.2%) and melting points, suggesting ortho-substituents reduce stability .

Biological Activity

The compound 4-(3-chlorophenyl)-N-(2-oxo-2-{[(2Z)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]amino}ethyl)piperazine-1-carboxamide is a derivative of the 1,3,4-thiadiazole scaffold, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential as an anticancer agent, antimicrobial properties, and other pharmacological effects.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C19H22ClN5O2S\text{C}_{19}\text{H}_{22}\text{Cl}\text{N}_{5}\text{O}_{2}\text{S}

This structure incorporates a piperazine ring and a thiadiazole moiety, both known for their biological significance.

Anticancer Activity

Recent studies have demonstrated that compounds containing the 1,3,4-thiadiazole nucleus exhibit significant anticancer properties. The compound has been evaluated for its efficacy against various cancer cell lines. For instance, a study reported an IC50 value of 10.10 µg/mL against MCF-7 breast cancer cells, indicating promising antiproliferative activity .

Moreover, structural modifications to the thiadiazole scaffold have shown to enhance activity. For example, substituting different groups on the piperazine ring significantly influenced the anticancer efficacy. One derivative exhibited an improved IC50 of 2.32 µg/mL , highlighting the importance of molecular structure in biological activity .

Antimicrobial Activity

The antimicrobial potential of thiadiazole derivatives is well-documented. The compound displayed activity against both Gram-positive and Gram-negative bacteria. Studies have reported minimum inhibitory concentrations (MIC) ranging from 16 to 31.25 μg/mL , showcasing moderate antibacterial effectiveness .

In addition to antibacterial properties, certain derivatives have also demonstrated antifungal activity against various Candida species, with MIC values indicating effectiveness even against azole-resistant strains .

Other Biological Activities

The biological profile of 1,3,4-thiadiazole derivatives extends beyond anticancer and antimicrobial effects. These compounds have been associated with anti-inflammatory, antioxidant, and antiviral activities . For instance, they have shown potential in inhibiting carbonic anhydrase and exhibiting anti-HIV properties.

Case Studies

  • Anticancer Efficacy : A study conducted on various thiadiazole derivatives revealed that modifications to the aryl group significantly impacted their anticancer properties. The most potent derivative showed an IC50 value of 3.21 µg/mL against HepG2 liver cancer cells .
  • Antimicrobial Properties : In a comparative study of several thiadiazole derivatives, one compound demonstrated superior antibacterial activity with MIC values lower than those of standard antibiotics used in clinical settings .

Summary Table of Biological Activities

Activity Type IC50/MIC Values Notes
Anticancer10.10 µg/mL (MCF-7)Significant antiproliferative activity
2.32 µg/mL (most potent)Enhanced by structural modifications
Antimicrobial16–31.25 μg/mLEffective against Gram-positive and Gram-negative bacteria
Variable for antifungalActive against azole-resistant Candida species
Other ActivitiesNot quantifiedIncludes anti-inflammatory and antioxidant effects

Q & A

Basic: What synthetic routes are recommended for preparing this compound with high purity?

Answer:
The compound can be synthesized via multi-step organic reactions, focusing on:

  • Thiadiazole ring formation : Use N-phenylthiosemicarbazide and POCl₃ under reflux (90°C, 3 hours), followed by pH adjustment to precipitate intermediates .
  • Piperazine coupling : Employ carbodiimide coupling agents (e.g., EDCI·HCl) with HOBt and DIPEA in anhydrous DMF at 60°C for 18 hours .
  • Purification : Recrystallize intermediates from DMSO/water (2:1) or use column chromatography for final products .
    Critical step : Monitor reactions via TLC and validate purity using HPLC (>98%) .

Advanced: How can researchers optimize the yield of the thiadiazole intermediate during synthesis?

Answer:
Low yields in thiadiazole formation often stem from incomplete cyclization or side reactions. Optimization strategies include:

  • Reagent stoichiometry : Use a 3:1 molar ratio of POCl₃ to substrate to ensure complete dehydration .
  • Catalytic additives : Introduce Lewis acids (e.g., ZnCl₂) to accelerate cyclization .
  • Temperature control : Maintain precise reflux conditions (90±2°C) to avoid thermal degradation .
    Validation : Characterize intermediates via ¹H NMR and FT-IR to confirm structural integrity .

Basic: What in vitro assays are suitable for preliminary evaluation of biological activity?

Answer:
Prioritize assays aligned with the compound’s structural analogs:

  • Antimicrobial activity : Broth microdilution assays against Gram-positive/negative bacteria (MIC determination) .
  • Enzyme inhibition : Screen against acetylcholinesterase or carbonic anhydrase using spectrophotometric methods (IC₅₀ calculations) .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) with dose-response profiling .
    Note : Include positive controls (e.g., doxorubicin for cytotoxicity) to validate assay sensitivity .

Advanced: How to resolve contradictions in reported solubility profiles of this compound?

Answer:
Discrepancies in solubility (e.g., organic vs. aqueous) may arise from polymorphic forms or pH-dependent ionization. Mitigation steps:

  • Polymorph screening : Recrystallize the compound from solvents of varying polarity (e.g., ethanol, acetonitrile) and analyze via XRD .
  • pH-solubility profiling : Measure solubility in buffered solutions (pH 1–12) using shake-flask methods .
  • Surfactant-assisted dissolution : Test solubility enhancers like Tween-80 or cyclodextrins for biocompatibility studies .

Basic: What spectroscopic techniques are essential for structural characterization?

Answer:
Validate the compound’s structure using:

  • ¹H/¹³C NMR : Confirm piperazine and thiadiazole proton environments (e.g., δ 3.5–4.5 ppm for piperazine CH₂ groups) .
  • FT-IR : Identify carbonyl stretches (~1650 cm⁻¹) and NH/OH bands (~3300 cm⁻¹) .
  • HRMS : Verify molecular ion peaks (e.g., [M+H]⁺) with <2 ppm mass error .
    Advanced tip : Use 2D NMR (COSY, HSQC) to resolve overlapping signals .

Advanced: How to design experiments to elucidate the mechanism of action in enzyme inhibition?

Answer:
For mechanistic studies:

  • Kinetic assays : Perform Lineweaver-Burk plots to distinguish competitive/non-competitive inhibition .
  • Docking simulations : Use AutoDock Vina to model ligand-enzyme interactions, focusing on thiadiazole and piperazine motifs .
  • Site-directed mutagenesis : Modify key enzyme residues (e.g., catalytic triads) to assess binding affinity changes .
    Data integration : Correlate in silico predictions with kinetic data to validate binding modes .

Basic: What safety precautions are critical during handling and storage?

Answer:

  • Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and fume hoods to avoid inhalation/skin contact .
  • Storage : Keep in amber vials at −20°C under nitrogen to prevent hydrolysis/oxidation .
  • Spill management : Neutralize with 10% acetic acid and dispose via hazardous waste protocols .

Advanced: How to address instability of the carboxamide group during long-term stability studies?

Answer:
Instability may arise from hydrolysis or photodegradation. Mitigation strategies:

  • Lyophilization : Prepare stable lyophilized powders with cryoprotectants (e.g., trehalose) .
  • Light protection : Store samples in UV-blocking containers and conduct stability tests under ICH Q1B guidelines .
  • Accelerated stability testing : Expose the compound to 40°C/75% RH for 6 months and monitor degradation via HPLC .

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